molecular formula C17H15FN4O3S2 B2659969 2-(4-fluorophenyl)-N-[5-[2-(furan-2-ylmethylamino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]acetamide CAS No. 868977-39-3

2-(4-fluorophenyl)-N-[5-[2-(furan-2-ylmethylamino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]acetamide

Cat. No. B2659969
CAS RN: 868977-39-3
M. Wt: 406.45
InChI Key: GVADQGODPTVVHE-UHFFFAOYSA-N
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Description

2-(4-fluorophenyl)-N-[5-[2-(furan-2-ylmethylamino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]acetamide is a useful research compound. Its molecular formula is C17H15FN4O3S2 and its molecular weight is 406.45. The purity is usually 95%.
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Scientific Research Applications

Pharmacological Evaluation

  • Allosteric Inhibition: Bis-2-(5-phenylacetamido-1,2,4-thiadiazol-2-yl)ethyl sulfide analogs, including a structurally related compound, are potent allosteric inhibitors of kidney-type glutaminase (GLS). These inhibitors are useful for determining the therapeutic potential of GLS inhibition in cancer therapy (Shukla et al., 2012).

Anticonvulsant Activities

  • Seizure Protection: Alpha-acetamido-N-benzylacetamide derivatives, sharing a common structural motif, have shown remarkable activity in seizure protection in mice. The furan-based analogs in this class have pharmacological properties similar to phenytoin, a well-known anticonvulsant (Kohn et al., 1993).

Anticancer Properties

  • Cytotoxic Activity: Novel sulfonamide derivatives, including thiadiazole and furan-based compounds, exhibit significant cytotoxic activities against breast and colon cancer cell lines (Ghorab et al., 2015).
  • Inhibition of Tumor Cells: 2-Amino-1,3,4-thiadiazole based compounds, structurally similar to the queried compound, have shown to inhibit the proliferation of various tumor cells, including those derived from nervous system cancers and peripheral cancers (Rzeski et al., 2007).

Antimicrobial Activity

  • Antimicrobial Effects: Sulfide and sulfone derivatives of 4-(2-chloro-4-fluorophenyl)-1,3-thiazol-2-amine/acetamide have demonstrated antimicrobial activity against various bacterial and fungal strains (Badiger et al., 2013).

Antiamoebic Activity

  • Furan-thiazolidinone Hybrids: These compounds have shown remarkable antiamoebic activity and could be promising molecules for developing novel antiamoebic agents (Ansari et al., 2016).

Herbicide Analysis

  • Herbicide Detection: The compound, as part of a larger class of thiadiazole derivatives, has relevance in the detection and analysis of herbicides like dimethenamid and flufenacet in natural water (Zimmerman et al., 2002).

Additional Applications

  • Antimicrobial Agents: Thiazolidin-4-one derivatives exhibit notable antimicrobial properties, suggesting potential use in fighting bacterial and fungal infections (Baviskar et al., 2013).
  • Fluorescence Studies: Studies on 1,3,4-thiadiazole derivatives have revealed interesting dual fluorescence effects, making them potential candidates for use as fluorescence probes or pharmaceuticals with antimycotic properties (Budziak et al., 2019).

properties

IUPAC Name

2-(4-fluorophenyl)-N-[5-[2-(furan-2-ylmethylamino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15FN4O3S2/c18-12-5-3-11(4-6-12)8-14(23)20-16-21-22-17(27-16)26-10-15(24)19-9-13-2-1-7-25-13/h1-7H,8-10H2,(H,19,24)(H,20,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVADQGODPTVVHE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)CNC(=O)CSC2=NN=C(S2)NC(=O)CC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15FN4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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